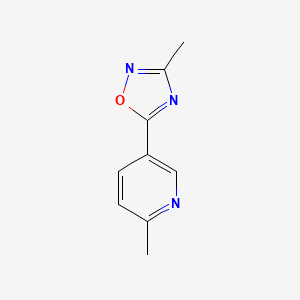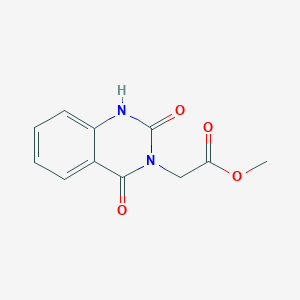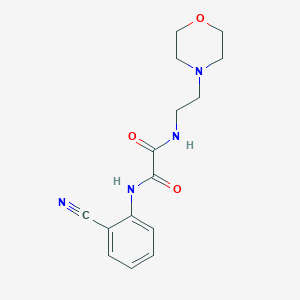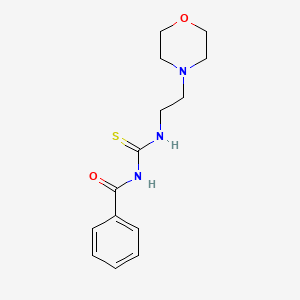
3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms it contains, and their connectivity .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, the mechanisms of these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. Chemical properties might include acidity or basicity, reactivity with common reagents, and susceptibility to oxidation or reduction .Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
Research into pyridazinone-substituted 1,3,4-oxadiazoles has shown significant fungicidal activity, offering potential applications in protecting crops against diseases such as wheat leaf rust. These compounds' effectiveness can be attributed to the structural features and the substituents on the oxadiazole ring, providing a foundation for developing new agricultural chemicals with enhanced activity and selectivity (Zou, Lai, Jin, & Zhang, 2002).
Medicinal Chemistry
In medicinal chemistry, 1,3,4-oxadiazole derivatives have shown promise across various therapeutic areas:
- Antimicrobial Properties : Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated antimicrobial activity. For example, certain derivatives have been synthesized to target and inhibit microbial growth, providing a basis for developing new antimicrobial agents (Shyma, Kalluraya, Peethambar, Telkar, & Arulmoli, 2013).
- Anticancer Activity : A series of oxadiazole analogues starting from 2-aminopyridine exhibited notable antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents. The structural characteristics of these compounds, particularly the presence of the oxadiazole ring, play a critical role in their bioactivity (Ahsan & Shastri, 2015).
Materials Science
Oxadiazoles have also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Iridium complexes with oxadiazole ligands exhibit high photoluminescence efficiencies, making them suitable for use in OLEDs with low efficiency roll-off. This application demonstrates the versatility of oxadiazole derivatives beyond biomedical uses, extending into advanced materials and electronic devices (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-4-8(5-10-6)9-11-7(2)12-13-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPQPULXDWVLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)

![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2998570.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)

![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)

![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)
![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)

